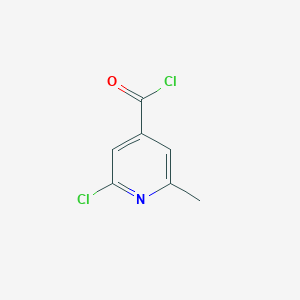

2-Chloro-6-methylpyridine-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKLLTUNTUJQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381952 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-58-1 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylpyridine-4-carbonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Introduction and Strategic Significance

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its importance lies not merely in its structure, but in its role as a key synthetic intermediate. The presence of a reactive acyl chloride group, combined with the specific substitution pattern on the pyridine ring, allows for its strategic incorporation into larger, more complex molecules.[1]

As a senior application scientist, my experience has shown that a thorough understanding of a reagent's physical properties is paramount for successful and reproducible synthesis. It governs everything from storage and handling to reaction setup and purification. This guide provides a detailed examination of the core physical characteristics of this compound, offering not just data, but the scientific rationale behind its handling and application, ensuring both safety and optimal experimental outcomes. This compound is a cornerstone for building amides and esters, functionalities that are crucial in the development of novel anti-inflammatory agents, antimicrobials, and crop protection agents.[1]

Chemical Identity and Structure

Correctly identifying a reagent is the first step in any laboratory workflow. Ambiguity in nomenclature or structure can lead to critical errors. The following table consolidates the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-6-methylisonicotinoyl chloride[1][2] |

| CAS Number | 26413-58-1[1][2] |

| Molecular Formula | C₇H₅Cl₂NO[1][2] |

| Molecular Weight | 190.03 g/mol [1][2] |

| SMILES | Cc1cc(cc(Cl)n1)C(Cl)=O[2] |

| InChI Key | YHKLLTUNTUJQSB-UHFFFAOYSA-N[2] |

The structure, featuring a pyridine ring substituted with a methyl group, a chlorine atom, and a carbonyl chloride, dictates its unique reactivity and physical behavior.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical properties of a compound are non-negotiable parameters that dictate its handling, purification, and reaction conditions. The data below has been consolidated from verified chemical suppliers and databases.

| Property | Value | Significance in Application |

| Appearance | Colorless liquid[1] | The absence of color is a primary indicator of purity. A yellow or brown tint may suggest degradation or the presence of impurities. |

| Density | 1.361 g/mL at 25 °C[1][2] | Essential for accurate measurements by volume and for calculations in scale-up processes. |

| Boiling Point | 78-86 °C at 5 mmHg[1] 80-85 °C at 3-4 mmHg[2] | The low pressure requirement indicates thermal sensitivity. Purification must be performed via vacuum distillation to prevent decomposition. |

| Refractive Index | n20/D 1.5555[1][2] | A rapid and non-destructive method for verifying the identity and purity of a liquid sample against a known standard. |

| Flash Point | > 110 °C (> 230 °F)[2] | Classifies the compound as a combustible liquid, but not highly flammable, informing safe heating and storage procedures.[2] |

| Purity (Assay) | ≥ 97-98% (by GC)[1][2] | High purity is critical as impurities can lead to unwanted side reactions, affecting yield and product purity. |

Stability, Handling, and Reactivity Profile

Stability and Storage: this compound is sensitive to air and moisture.[3] The acyl chloride functional group is highly susceptible to hydrolysis, readily reacting with water (including atmospheric humidity) to form the corresponding carboxylic acid. This degradation not only consumes the active reagent but introduces a significant impurity.

For this reason, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[3] Recommended storage temperatures are between 0-8 °C to minimize decomposition over time.[1] Protection from light is also advised to prevent potential photochemical reactions.[3]

Core Reactivity: The primary utility of this compound stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is the foundational reaction for its use as a building block.

Caption: Core reactivity pathway of this compound.

Experimental Protocols for Property Verification

To ensure the quality and identity of the starting material, the following protocols are recommended. They are designed as self-validating systems for a research or quality control setting.

Protocol 5.1: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile compounds.[1] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity as a percentage of total peak area.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.

-

Instrument Setup:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) set at 300 °C.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. The presence of significant secondary peaks indicates impurities.

Caption: Workflow for Gas Chromatography (GC) purity analysis.

Protocol 5.2: Verification of Refractive Index

Causality: The refractive index is a fundamental physical constant for a pure liquid, directly related to its composition. A deviation from the expected value (1.5555 at 20°C) is a strong indicator of contamination or degradation (e.g., hydrolysis).

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a certified refractive index standard (e.g., distilled water) at 20 °C.

-

Temperature Control: Ensure the refractometer's prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.

-

Sample Application: Using a clean pipette, apply 2-3 drops of the this compound directly onto the lower prism. Work quickly to minimize exposure to atmospheric moisture.

-

Measurement: Close the prisms immediately. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. A valid measurement should be within ±0.0002 of the literature value for a high-purity sample.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its utility, however, is directly tied to a comprehensive understanding of its physical properties. As demonstrated, its liquid state, density, and refractive index are key identifiers, while its boiling point under vacuum and sensitivity to moisture are critical parameters that dictate purification and handling protocols. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

The Alchemist's Intermediate: A Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in the construction of complex, high-value molecules. We present detailed, field-tested protocols for its preparation and subsequent use, supported by a thorough analysis of its physicochemical and spectral properties. The guide is structured to empower scientists with the practical and theoretical knowledge required to confidently and efficiently utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Value of a Functionalized Pyridine

In the intricate chess game of multi-step organic synthesis, certain pieces possess a strategic value that far outweighs their molecular weight. This compound is one such piece. Its structure is a carefully orchestrated arrangement of functional groups, each serving a distinct tactical purpose. The pyridine core is a ubiquitous scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The chloro and methyl substituents offer steric and electronic handles to fine-tune the molecule's properties, while the highly reactive carbonyl chloride group serves as a powerful linchpin for forging new amide or ester bonds.

This combination makes it an invaluable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where the rapid and efficient construction of molecular diversity is paramount.[2] This guide will illuminate the path from its synthesis to its successful implementation in a representative drug discovery context.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26413-58-1 | [2] |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.361 g/mL at 25 °C | [2] |

| Boiling Point | 80-85 °C at 3-4 mmHg | |

| Refractive Index (n20/D) | 1.5555 | [2] |

| Purity | ≥ 97% |

Handling and Safety: Taming Reactivity

This compound is classified as a corrosive substance. The carbonyl chloride moiety is highly susceptible to hydrolysis; exposure to moisture will liberate hydrochloric acid (HCl) gas, posing both a respiratory hazard and compromising the reagent's integrity. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

-

Ensure immediate access to an emergency eyewash station and safety shower.

-

Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[2] Recommended storage is at 0-8 °C.[2]

Synthesis Protocol: From Carboxylic Acid to Activated Acyl Chloride

The most direct and reliable route to this compound is the chlorination of its parent carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Rationale of the Synthesis

The core of this synthesis is a nucleophilic acyl substitution reaction. The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive chlorosulfite intermediate. This intermediate is an excellent leaving group, readily displaced by a chloride ion (also generated in the reaction) to form the final acyl chloride.[3][4] The reaction is typically driven to completion by using an excess of thionyl chloride, which can also serve as the solvent, or by heating the reaction mixture.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-6-methylisonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

Anhydrous Toluene (optional, as solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, charge a flame-dried round-bottom flask with 2-chloro-6-methylisonicotinic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (if used) followed by the slow, dropwise addition of thionyl chloride (3.0 eq) at room temperature with gentle stirring. Causality Note: The reaction is exothermic and releases HCl gas. Slow addition prevents an uncontrolled temperature rise and excessive gas evolution.

-

Catalysis: Add a single drop of anhydrous DMF. Expertise Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent acyl chlorinating agent than thionyl chloride itself, accelerating the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution. The solution should become clear.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness Check: Ensure the rotary evaporator is protected from corrosive HCl and SO₂ vapors, for instance, by using a cold trap and a base trap.

-

Purification: The resulting crude this compound is often of sufficient purity (typically >95%) for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized material is critical. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

Table 2: Expected Analytical Data

| Technique | Expected Result | Rationale / Comments |

| ¹H NMR | δ ~2.6-2.7 ppm (s, 3H, -CH₃)δ ~7.5-7.7 ppm (s, 1H, Ar-H)δ ~7.8-8.0 ppm (s, 1H, Ar-H) | The methyl protons appear as a singlet in the typical benzylic region. The two aromatic protons on the pyridine ring are distinct and will appear as singlets due to their meta-relationship. |

| ¹³C NMR | δ ~24-26 ppm (-CH₃)δ ~122-125 ppm (Ar-CH)δ ~140-142 ppm (Ar-C-COCl)δ ~152-155 ppm (Ar-C-Cl)δ ~162-164 ppm (Ar-C-CH₃)δ ~168-170 ppm (-COCl) | The carbonyl carbon of an acyl chloride is typically found in the 165-180 ppm range. The aromatic carbons show distinct shifts based on their substituents. |

| FT-IR (neat) | ~1770-1790 cm⁻¹ (strong, sharp, C=O stretch) | This high-frequency carbonyl stretch is characteristic of a reactive acyl chloride, shifted higher than typical ketones or esters due to the inductive effect of the chlorine atom. |

| Mass Spec (EI) | M⁺ peak at m/z 189/191 (approx. 3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Application in Medicinal Chemistry: Synthesis of a Sorafenib Analogue

To demonstrate the synthetic utility of this compound, we present a protocol for its coupling with an aniline to form a key amide bond, a central feature in many kinase inhibitors like Sorafenib. Sorafenib itself is a multi-kinase inhibitor used in cancer therapy.[5] This reaction showcases the acyl chloride's role as a powerful acylating agent.

Reaction Rationale

This is a classic nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of the aniline. The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion.

Caption: Amide bond formation using the title compound.

Detailed Experimental Protocol for Amide Coupling

Materials:

-

This compound (1.0 eq)

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Preparation: In an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 eq) in a separate flask with anhydrous DCM. Add the acyl chloride solution dropwise to the aniline solution over 15-20 minutes. Causality Note: The reaction is highly exothermic. Slow addition at low temperature prevents side reactions and ensures controlled formation of the desired amide.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Check: The acid wash removes excess triethylamine, and the base wash removes any unreacted starting acid (from potential hydrolysis of the acyl chloride). The brine wash removes residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure amide product.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its robust preparation, well-defined reactivity, and predictable handling make it a reliable and powerful tool for medicinal and materials chemists. By understanding the principles behind its synthesis and application, as detailed in this guide, researchers can effectively leverage this intermediate to accelerate their discovery programs and build complex molecular architectures with precision and confidence.

References

- 1. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE(3099-29-4) 1H NMR spectrum [chemicalbook.com]

- 4. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

Synthesis pathway for 2-Chloro-6-methylpyridine-4-carbonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a critical building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, step-by-step experimental protocols, and critical safety considerations. The presented synthesis is a two-stage process, commencing with the chlorination of 2-hydroxy-6-methylpyridine-4-carboxylic acid to yield the key intermediate, 2-chloro-6-methylpyridine-4-carboxylic acid, followed by its conversion to the final acyl chloride product. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable methodology.

Introduction and Strategic Overview

This compound is a highly reactive and versatile chemical intermediate. Its structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, allows for diverse subsequent reactions, such as the formation of amides and esters, which are fundamental linkages in many biologically active molecules. This makes it an invaluable precursor in medicinal chemistry for creating complex molecular architectures for drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents.

The synthetic strategy detailed herein is a robust two-step pathway designed for clarity and efficiency.

Overall Synthesis Pathway:

Caption: High-level overview of the two-step synthesis.

This guide will dissect each stage, providing the mechanistic rationale, detailed experimental procedures, and methods for purification and characterization.

Part I: Synthesis of the Precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid

The initial stage of the synthesis focuses on converting a readily available hydroxypyridine into the crucial chlorinated intermediate. This transformation is fundamental as it installs the chloro-substituent, which is key to the final product's reactivity profile.

Principle and Mechanistic Insight

The conversion of a 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form, to a 2-chloropyridine is effectively a dehydration/chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the activation of the pyridone oxygen by the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated, making the pyridine ring susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyridine ring system.

A plausible procedure involves heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride.

Detailed Experimental Protocol

WARNING: This procedure involves corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Equipment:

-

2-Hydroxy-6-methyl-nicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice and water

-

Round-bottom flask with reflux condenser

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Glassware for recrystallization (e.g., Erlenmeyer flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (approx. 3-5 equivalents) to the flask. The reaction is typically performed neat.

-

Heating: Heat the reaction mixture to 125°C using a heating mantle. Maintain this temperature for approximately 2 hours, during which the solid starting material will dissolve.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HCl gas.

-

Precipitation and Isolation: The product, 2-chloro-6-methylnicotinic acid, will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield fine, colorless needles.

-

Drying: Dry the purified solid under vacuum to obtain the final product, 2-chloro-6-methylpyridine-4-carboxylic acid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Hydroxy-6-methyl-nicotinic acid | Commercially available precursor. |

| Reagent | Phosphorus oxychloride (POCl₃) | Effective chlorinating and dehydrating agent for this transformation. |

| Reaction Temperature | 125 °C | Sufficient thermal energy to drive the reaction to completion. |

| Reaction Time | 2 hours | Typical duration for this type of chlorination. |

| Work-up | Poured onto ice | Safely quenches the reactive POCl₃ and precipitates the product. |

| Purification | Recrystallization (aq. Ethanol) | Effective method for removing impurities to obtain high-purity solid. |

| Typical Yield | ~72% | Reported yield for a similar procedure. |

Part II: Synthesis of this compound

This final stage converts the carboxylic acid intermediate into the highly reactive acyl chloride. This is a critical step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because it reacts to form the desired acyl chloride while the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture.

The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a reactive intermediate, an acyl chlorosulfite. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride, along with the release of SO₂ and HCl gases.

Caption: Simplified workflow for acyl chloride formation.

Detailed Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a dry, inert atmosphere within a certified chemical fume hood. All glassware must be thoroughly dried before use.

Materials and Equipment:

-

2-Chloro-6-methylpyridine-4-carboxylic acid (dried)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene, optional)

-

Catalytic amount of N,N-Dimethylformamide (DMF, optional)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The condenser outlet should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add the dry 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) to the flask.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents). The reaction can be run neat in SOCl₂ or with an inert solvent like DCM. A single drop of DMF can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by observing the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure, followed by co-evaporation with an inert, dry solvent like toluene to remove the last traces.

-

Purification: The crude this compound is a liquid and is best purified by vacuum distillation. Collect the fraction boiling at the correct temperature and pressure (e.g., 80-85 °C at 3-4 mmHg).

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chloro-6-methylpyridine-4-carboxylic acid | The precursor synthesized in Part I. Must be dry. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Highly effective; gaseous byproducts simplify work-up. |

| Catalyst (Optional) | DMF (catalytic) | Accelerates the reaction by forming a more reactive Vilsmeier intermediate. |

| Reaction Condition | Reflux (~76 °C) | Provides sufficient energy for the reaction while being easily controlled. |

| Work-up | Distillation of excess SOCl₂ | Removes the unreacted reagent prior to product purification. |

| Purification | Vacuum Distillation | Standard and effective method for purifying liquid acyl chlorides. |

| Boiling Point | 80-85 °C / 3-4 mmHg | Physical property for identifying the purified product fraction. |

Characterization

The identity and purity of both the intermediate and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption around 1750-1800 cm⁻¹ is characteristic of the acyl chloride C=O stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Melting/Boiling Point: The melting point of the solid precursor (208-212 °C) and the boiling point of the final liquid product are key physical constants for identification.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and well-documented method for producing high-purity this compound. By starting with the chlorination of 2-hydroxy-6-methyl-nicotinic acid and subsequently converting the resulting carboxylic acid with thionyl chloride, researchers can efficiently access this valuable synthetic intermediate. Understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions are paramount for successful and safe synthesis. This acyl chloride serves as a potent electrophile, opening avenues for the development of a wide array of complex molecules for the pharmaceutical and agrochemical industries.

Spectroscopic Characterization of 2-Chloro-6-methylpyridine-4-carbonyl chloride: A Technical Guide

Introduction

2-Chloro-6-methylpyridine-4-carbonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a substituted pyridine ring, makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and purity of downstream products. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

A Substituted Pyridine Ring: The aromatic pyridine core contains two protons, a methyl group, and a chlorine atom. The electron-withdrawing nature of the nitrogen and the chlorine atom, along with the electron-donating methyl group, will influence the chemical shifts of the ring protons and carbons in the NMR spectra.

-

An Acyl Chloride Group: This functional group is characterized by a highly reactive carbonyl group, which will exhibit a strong and characteristic absorption in the IR spectrum. The acyl chloride moiety also directs specific fragmentation pathways in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

-

Pyridine Protons (H-3 and H-5): Due to the substitution pattern, the two protons on the pyridine ring are in different chemical environments and are not coupled to each other. They are expected to appear as singlets. The exact chemical shifts are influenced by the opposing electronic effects of the chloro, methyl, and carbonyl chloride substituents. Based on data for similar substituted pyridines, these protons are expected in the aromatic region, likely between 7.0 and 9.0 ppm.[2]

-

Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3/H-5 | ~7.5 - 8.5 | Singlet | 1H |

| Pyridine H-5/H-3 | ~7.5 - 8.5 | Singlet | 1H |

| Methyl (CH₃) | ~2.6 | Singlet | 3H |

Experimental Protocol for ¹H NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic carbons appear in the 100-170 ppm range, and aliphatic carbons are found upfield (< 60 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of 160-180 ppm.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will be deshielded and appear further downfield compared to the other ring carbons. The quaternary carbons (C-2, C-4, C-6) may show weaker signals.

-

Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, typically appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| C-2 (C-Cl) | 150 - 155 |

| C-6 (C-CH₃) | 158 - 163 |

| C-4 (C-COCl) | 145 - 150 |

| C-3 / C-5 | 120 - 130 |

| C-5 / C-3 | 120 - 130 |

| CH₃ (Methyl) | 20 - 25 |

Experimental Protocol for ¹³C NMR Acquisition

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Fundamental Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by a very strong absorption band for the carbonyl group of the acyl chloride.

-

C=O Stretch (Acyl Chloride): This will be the most intense and easily identifiable peak in the spectrum, expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[3]

-

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1815 | Very Strong |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Fundamental Principles

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of chlorine is readily identified by its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in a natural abundance ratio of approximately 3:1.[4]

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 190.03 g/mol ) is expected to show a molecular ion peak cluster and characteristic fragment ions.

-

Molecular Ion (M⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The most abundant will be the M⁺ peak (containing two ³⁵Cl atoms) at m/z 190. There will also be an M+2 peak (one ³⁵Cl and one ³⁷Cl) at m/z 192, and an M+4 peak (two ³⁷Cl atoms) at m/z 194. The relative intensities of these peaks will be approximately 9:6:1.

-

Major Fragmentations:

-

Loss of a Chlorine Radical (M-Cl)⁺: Loss of one of the chlorine atoms (likely from the more labile acyl chloride) would result in an ion at m/z 155 (with a corresponding M+2 peak at m/z 157).

-

Formation of the Acylium Ion: A common fragmentation for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion. This would result in a prominent peak at m/z 154 (containing one Cl atom), which would also have an isotope peak at m/z 156.

-

Loss of the Carbonyl Chloride Group (M-COCl)⁺: Loss of the entire carbonyl chloride group would lead to a fragment at m/z 127.

-

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z | Predicted Identity | Notes |

| 190, 192, 194 | [C₇H₅³⁵Cl₂NO]⁺, [C₇H₅³⁵Cl³⁷ClNO]⁺, [C₇H₅³⁷Cl₂NO]⁺ | Molecular ion cluster (approx. 9:6:1 ratio) |

| 155, 157 | [M - Cl]⁺ | Loss of a chlorine radical |

| 154, 156 | [C₇H₅ClNO]⁺ | Acylium ion |

| 127 | [C₆H₅ClN]⁺ | Loss of COCl |

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for acquiring a mass spectrum using GC-MS.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Range |

| ¹H NMR | Pyridine Protons | ~7.5 - 8.5 ppm (singlets) |

| Methyl Protons | ~2.6 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| Pyridine Carbons | 120 - 163 ppm | |

| Methyl Carbon | 20 - 25 ppm | |

| IR | C=O Stretch | 1780 - 1815 cm⁻¹ |

| Pyridine Ring | 1400 - 1600 cm⁻¹ | |

| MS | Molecular Ion | m/z 190, 192, 194 |

| Key Fragments | m/z 155/157, 154/156, 127 |

References

Molecular weight of 2-Chloro-6-methylpyridine-4-carbonyl chloride

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis, Reactivity, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated protocol for its synthesis, and its application as a key intermediate. We will explore the causality behind experimental choices, focusing on the compound's reactivity in nucleophilic acyl substitution reactions. A specific application in the synthesis of a potential therapeutic agent for diabetes, as documented in patent literature, is detailed to illustrate its significance in medicinal chemistry. The guide includes essential characterization data, safety protocols, and visual workflows to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine core substituted with a chloro group, a methyl group, and a highly reactive acyl chloride moiety. This unique arrangement of functional groups makes it an invaluable reagent for introducing the 2-chloro-6-methylpyridine scaffold into larger, more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2]

The acyl chloride group serves as a potent electrophile, primed for reaction with a wide array of nucleophiles, while the chloro- and methyl-substituted pyridine ring provides a stable, aromatic core that can influence the biological activity and pharmacokinetic properties of the final compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonym(s) | 2-Chloro-6-methylisonicotinoyl chloride | |

| CAS Number | 26413-58-1 | |

| Molecular Formula | C₇H₅Cl₂NO | |

| Molecular Weight | 190.03 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.361 g/mL at 25 °C | |

| Boiling Point | 80-85 °C at 3-4 mmHg | |

| Refractive Index | n20/D 1.5555 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group. The reaction with thionyl chloride transforms it into a highly reactive chlorosulfite intermediate, which readily decomposes upon nucleophilic attack by a chloride ion. The thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, shifting the equilibrium toward the product.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-chloro-6-methylisonicotinic acid.

Materials:

-

2-chloro-6-methylisonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous toluene or dichloromethane (as solvent)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 2-chloro-6-methylisonicotinic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or dichloromethane to create a slurry. Slowly add thionyl chloride (2-3 equivalents) to the mixture at room temperature. A catalytic drop of DMF can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Causality Note: It is critical to remove all excess thionyl chloride as its boiling point is close to that of the product under atmospheric pressure.

-

Purification: The crude residue is purified by vacuum distillation (reported boiling point is 80-85 °C at 3-4 mmHg) to yield the pure this compound as a colorless liquid.

Chemical Reactivity and Amide Bond Formation

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.

Reaction Mechanism: Amide Formation

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct generated, preventing the protonation and deactivation of the amine nucleophile.

Application in Drug Discovery: A Case Study

The utility of this reagent is exemplified in the patent literature. Specifically, patent WO2001023347A1 describes the use of this compound in the synthesis of novel aromatic compounds designed as glycogen phosphorylase inhibitors for the potential treatment of diabetes.[1]

Synthetic Application Workflow

Caption: Use of the title compound in a patented drug discovery pathway.

Protocol for Amide Synthesis (Representative)

Objective: To synthesize 4-(2-[(2-Chloro-6-methylpyridine-4-carbonyl)amino]phenoxy)phthalic acid via amide coupling.

Materials:

-

This compound (1.0 eq)

-

Dimethyl 4-(2-aminophenoxy)phthalate (1.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

Procedure:

-

Preparation: Dissolve dimethyl 4-(2-aminophenoxy)phthalate in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.1 eq).

-

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in DCM dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the desired product. The final diester product can then be hydrolyzed to the target diacid.[1]

Compound Characterization Data

A thorough search of public scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) for this compound. This indicates that while the compound is used as a synthetic intermediate, its full characterization data has not been widely published. For the benefit of researchers, predicted NMR data is provided below as a reference baseline.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment & Rationale |

| ¹H | ~2.65 | Singlet (s) | -CH₃ : Methyl protons adjacent to the nitrogen and chloro-substituted carbon. |

| ¹H | ~7.80 | Singlet (s) | H-3 : Aromatic proton on the pyridine ring, deshielded by adjacent chloro and carbonyl groups. |

| ¹H | ~7.95 | Singlet (s) | H-5 : Aromatic proton on the pyridine ring, deshielded by the adjacent carbonyl group. |

| ¹³C | ~24.5 | - | -CH₃ : Methyl carbon. |

| ¹³C | ~125.0 | - | C-3 / C-5 : Aromatic carbons bearing protons. |

| ¹³C | ~145.0 | - | C-4 : Aromatic carbon attached to the carbonyl group, highly deshielded. |

| ¹³C | ~152.0 | - | C-2 : Aromatic carbon bearing the chloro substituent. |

| ¹³C | ~161.0 | - | C-6 : Aromatic carbon bearing the methyl group. |

| ¹³C | ~167.5 | - | -C(O)Cl : Carbonyl carbon, highly deshielded due to bonding with two electronegative atoms (O and Cl). |

Note: These are predicted values. Actual experimental values may vary.

Safety and Handling

As an acyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Handling Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from moisture and water, as it will hydrolyze to the corresponding carboxylic acid and release corrosive HCl gas.

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended storage: 0-8 °C).

References

Solubility of 2-Chloro-6-methylpyridine-4-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridine-4-carbonyl chloride in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a highly reactive intermediate crucial in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This document delineates the theoretical principles governing its solubility, offers a qualitative assessment across different solvent classes, and provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Safety protocols for handling this reactive compound are also detailed.

Compound Profile: this compound

This compound (C₇H₅Cl₂NO) is a pivotal building block in synthetic organic chemistry. Its utility stems from the presence of a highly electrophilic carbonyl carbon, making it an excellent acylating agent. This reactivity, however, also dictates its solubility profile and handling requirements.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₅Cl₂NO

-

Molecular Weight: 190.03 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Density: Approximately 1.361 g/mL at 25 °C

-

Boiling Point: 80-85 °C at 3-4 mmHg

The presence of the polar carbonyl and pyridine functionalities, combined with the chloro-substituents, results in a molecule with a significant dipole moment. This polarity is a key determinant of its solubility in organic solvents.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The solubility of this compound is therefore a balance between its polarity and its reactivity.

Protic Solvents (e.g., Water, Alcohols, Amines)

Acyl chlorides are highly reactive towards nucleophiles.[3] Protic solvents, which contain acidic protons (e.g., -OH, -NH₂), act as nucleophiles and will react with this compound rather than simply solvating it. This reaction is typically a vigorous nucleophilic acyl substitution.[4][5]

-

Water: Reacts violently to hydrolyze the acyl chloride to the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, and hydrochloric acid (HCl).[6][7] Therefore, it is considered insoluble as it does not form a stable solution.

-

Alcohols (e.g., Methanol, Ethanol): Reacts readily to form the corresponding ester and HCl.[8]

-

Amines (e.g., Primary and Secondary): Reacts to form the corresponding amide.[5]

Due to this high reactivity, determining a classical solubility value in protic solvents is not feasible. The compound should be considered reactive and immiscible in these solvents.

Aprotic Solvents

Aprotic solvents lack acidic protons and are therefore generally non-reactive towards acyl chlorides. Solubility in these solvents is primarily determined by polarity matching.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone): Given the polar nature of this compound, it is expected to exhibit high solubility in these solvents. Dichloromethane is a common solvent for reactions involving acyl chlorides.[9]

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in non-polar solvents. While some dissolution may occur, complete miscibility is unlikely. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.

The logical relationship between solvent type and solubility can be visualized as follows:

Caption: Predicted solubility based on solvent class.

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in a chosen aprotic organic solvent. This method is designed to be self-validating and requires careful execution in a controlled laboratory environment.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or stirring plate

-

Thermostatic bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven

-

Fume hood

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat

Experimental Workflow

The workflow for determining solubility is as follows:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Tare a clean, dry glass vial on an analytical balance. b. Add an excess amount of this compound to the vial. An excess is crucial to ensure a saturated solution is formed. c. Record the exact mass of the added solute. d. Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial. e. Securely cap the vial and record the total mass.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 hours is recommended.

-

Sample Collection: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours in the thermostatic bath at the same temperature. b. Tare a clean, dry collection vial. c. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a PTFE filter to avoid transferring any solid particles. d. Dispense the filtered solution into the pre-weighed collection vial and record the mass of the vial plus the solution.

-

Solvent Removal and Mass Determination: a. Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved. b. Allow the vial to cool to room temperature in a desiccator before weighing. c. Record the final mass of the vial containing the dried solute residue.

-

Calculation: a. Calculate the mass of the dissolved solute in the aliquot: Mass of solute = (Final mass of vial + residue) - (Tare mass of vial) b. Calculate the mass of the solvent in the aliquot: Mass of solvent = (Mass of vial + solution) - (Final mass of vial + residue) c. Calculate the solubility in g/100 g of solvent: Solubility = (Mass of solute / Mass of solvent) x 100

Data Presentation

The results of the solubility experiments should be tabulated for clarity and comparative analysis.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Observations |

| Dichloromethane | 25 | Experimental Value | Clear, colorless solution |

| Tetrahydrofuran | 25 | Experimental Value | |

| Ethyl Acetate | 25 | Experimental Value | |

| Toluene | 25 | Experimental Value | |

| Hexane | 25 | Experimental Value |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Strict safety protocols must be followed.

-

Handling: Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and amines.[10][11] Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[12][13]

-

Spills: In case of a spill, absorb with an inert, dry material such as vermiculite or sand. Do not use water.[14]

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wcu.edu [wcu.edu]

- 12. reddit.com [reddit.com]

- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. nj.gov [nj.gov]

A Comprehensive Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CMAC), a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. The document elucidates the primary synthetic routes to CMAC, detailing the conversion of its carboxylic acid precursor into the highly reactive acyl chloride. A comprehensive analysis of its chemical reactivity, particularly in amide and ester bond formation, is presented with mechanistic insights. Furthermore, this guide highlights the instrumental role of CMAC in the synthesis of biologically active molecules, supported by specific examples from the scientific literature. Detailed experimental protocols, safety considerations, and characterization data are included to equip researchers with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-chloro-6-methylisonicotinoyl chloride, is a functionalized pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its structure, featuring a reactive acyl chloride group and two chlorine and methyl substituents on the pyridine ring, offers a unique combination of reactivity and structural diversity. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.[1] This heightened reactivity allows for facile amide and ester bond formation, often under mild conditions, which is a cornerstone of modern drug discovery and process chemistry.[1]

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The substituents on the CMAC molecule provide strategic vectors for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will delve into the practical aspects of working with CMAC, from its synthesis to its application in the construction of complex molecular architectures.

Synthesis of this compound

The most common and direct route to this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 2-Chloro-6-methylpyridine-4-carboxylic Acid

A common method for the preparation of 2-chloro-6-methylpyridine-4-carboxylic acid involves the treatment of 2-hydroxy-6-methyl-nicotinic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Caption: Synthesis of the precursor, 2-chloro-6-methylpyridine-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid [2]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

-

Carefully add phosphorus oxychloride (excess, approximately 2.8 equivalents) to the flask.

-

Heat the reaction mixture to 125°C for 2 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-chloro-6-methylpyridine-4-carboxylic acid is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from aqueous ethanol to yield colorless needles.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Both thionyl chloride and oxalyl chloride are effective for this purpose. The choice of reagent can depend on the desired reaction conditions and the ease of byproduct removal.

Caption: General scheme for the synthesis of the target acyl chloride.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is adapted from a similar procedure for the synthesis of 2-chloropyridine-4-carbonyl chloride.[3]

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Add thionyl chloride (2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (e.g., 80°C for thionyl chloride in toluene) for 3-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual thionyl chloride.

-

The resulting crude this compound is typically a liquid or low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 26413-58-1 | |

| Molecular Formula | C₇H₅Cl₂NO | |

| Molecular Weight | 190.03 g/mol | |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 80-85 °C / 3-4 mmHg | |

| Density | 1.361 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5555 |

-

¹H NMR: Two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: Signals for the seven distinct carbon atoms, including the carbonyl carbon at a characteristic downfield shift, and signals for the carbons of the pyridine ring and the methyl group.

-

IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretching vibration of an acyl chloride.

Chemical Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its high reactivity as an acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.

Caption: Key reactions of this compound.

The reaction mechanism follows the well-established nucleophilic acyl substitution pathway. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final amide or ester product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies.

Role in the Synthesis of Kinase Inhibitors

While a direct role in the synthesis of the well-known kinase inhibitor Dasatinib was found to be a misinterpretation in the initial literature survey, the structural motif of substituted pyridine carboxamides is prevalent in many kinase inhibitors. For instance, the multi-kinase inhibitor Sorafenib, used in the treatment of renal cell and hepatocellular carcinoma, features a picolinamide (pyridine-2-carboxamide) core.[1][5] The synthesis of Sorafenib and its analogues often involves the coupling of a substituted pyridine carbonyl chloride with an appropriate amine.[1][5]

Although no specific, named drug has been identified in the searched literature as being synthesized directly from this compound, its structural similarity to the intermediates used in the synthesis of compounds like Sorafenib and Regorafenib underscores its potential in the discovery of novel kinase inhibitors.[6][7] Researchers can utilize CMAC to introduce the 2-chloro-6-methylpyridine-4-carboxamide moiety into lead compounds to explore new chemical space and optimize pharmacological properties.

Experimental Protocol: General Procedure for Amide Bond Formation

This protocol is a general guideline for the reaction of this compound with an amine.

-

In a dry reaction flask under an inert atmosphere, dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Agrochemical Synthesis

The chlorinated pyridine scaffold is also a common feature in many herbicides and pesticides.[8] The reactivity of this compound makes it a suitable starting material for the synthesis of novel agrochemicals. The introduction of the 2-chloro-6-methylpyridine-4-carboxamide or -ester moiety can modulate the biological activity and physicochemical properties of a lead compound, potentially leading to improved efficacy, selectivity, or environmental profile.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Handling: Handle in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis from readily available precursors, coupled with its efficient reactivity in forming amide and ester linkages, makes it an attractive tool for the construction of complex, biologically active molecules. While specific examples of its incorporation into marketed drugs are not yet prevalent in the public domain, its structural features are highly relevant to the design of novel kinase inhibitors and other therapeutic agents. This guide provides a solid foundation of practical knowledge to enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. chemimpex.com [chemimpex.com]

The Alchemists' Intermediates: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyridine Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract